molecular formula C8H14 B092872 Ethylidenecyclohexane CAS No. 1003-64-1

Ethylidenecyclohexane

Cat. No.: B092872
CAS No.: 1003-64-1
M. Wt: 110.2 g/mol
InChI Key: BPBOWYWUOUJKLO-UHFFFAOYSA-N
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Description

Ethylidenecyclohexane is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an ethylidene group (CH3-CH=). This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .

Scientific Research Applications

Ethylidenecyclohexane has several applications in scientific research:

Safety and Hazards

Ethylidenecyclohexane is classified as a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Mechanism of Action

Target of Action

Ethylidenecyclohexane is a complex organic compound . More research is needed to identify its primary targets and their roles.

Mode of Action

It has been used as a substrate in Lewis-acid catalyzed reactions of azodicarboxylates with different alkenes . This suggests that it may interact with its targets through chemical reactions facilitated by Lewis acids.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. Its impact on bioavailability is therefore unclear. More research is needed to outline the pharmacokinetics of this compound .

Result of Action

It is known to be oxidized by purified ethylbenzene dehydrogenase , suggesting it may undergo oxidation reactions in certain environments.

Action Environment

It is known that this compound can undergo oxidation reactions , suggesting that its action may be influenced by the presence of oxidizing agents in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylmagnesium bromide (Grignard reagent) followed by dehydration. The reaction proceeds as follows:

  • Cyclohexanone reacts with ethylmagnesium bromide to form a tertiary alcohol.
  • The tertiary alcohol undergoes dehydration to yield this compound.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the dehydrogenation of ethylcyclohexane. This method typically employs metal catalysts such as platinum or palladium under high temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Ethylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanone and other oxygenated products.

    Reduction: Hydrogenation of this compound can yield ethylcyclohexane.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Comparison with Similar Compounds

Ethylidenecyclohexane can be compared with other similar compounds such as:

    Ethylcyclohexane: Unlike this compound, ethylcyclohexane lacks the double bond and is less reactive in certain chemical reactions.

    Methylenecyclohexane: This compound has a methylene group (CH2=) instead of an ethylidene group, leading to different reactivity patterns.

    Cyclohexene: Cyclohexene has a single double bond within the ring structure, making it more prone to addition reactions compared to this compound.

The uniqueness of this compound lies in its ethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2H,3-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOWYWUOUJKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143119
Record name Cyclohexane, ethylidene-
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-64-1
Record name Ethylidenecyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-64-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, ethylidene-
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Record name Ethylidenecyclohexane
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Record name Cyclohexane, ethylidene-
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Record name Ethylidenecyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ethylidenecyclohexane often serves as a model substrate for studying reaction mechanisms, particularly in organic chemistry and catalysis. For example, it is used to investigate the mechanism of ozonolysis [, , , ] and as a starting material in acylation reactions using zeolite catalysts [, , ].

ANone:

    ANone: this compound helps researchers understand the intricacies of the Criegee mechanism in ozonolysis. Studies utilizing 14C labeling and 17O-NMR spectroscopy refuted the involvement of the Staudinger molozonide and confirmed that the ether bridge of the secondary ozonide originates from the carbonyl oxygen of the ozonide [, , ]. These studies confirmed that carbonyl-modified alkene ozonolysis proceeds via the Criegee mechanism.

    ANone: Research shows that using ketones like cyclohexanone or pinacolone during the ozonolysis of this compound does not lead to Baeyer-Villiger oxidation products [, ]. Instead, cyclohexanone peroxides are the major products when the reaction occurs in cyclohexanone, suggesting ozonide formation isn't completely suppressed [].

    ANone: this compound acts as a valuable starting material for various syntheses. For instance, it can be transformed into 3-(1-cyclohexenyl)-2-butanone through acylation using environmentally friendly catalysts like HY and H-β zeolites [, , , ].

    ANone: Utilizing zeolite catalysts like HY and H-β zeolites in the acylation of this compound offers an environmentally friendly alternative to conventional catalysts [, , , ]. These reactions can proceed at room temperature, showcasing the effectiveness of these catalysts.

    ANone: The synthesis of (Z)-ethylidenecyclohexanes can be achieved through the Wittig olefination of 2-oxygenated cyclohexanones with ethylidenetriphenylphosphorane. This reaction exhibits high stereoselectivity, favoring the formation of the Z isomer [].

    ANone: Yes, research on the anaerobic ethylbenzene dehydrogenase enzyme, responsible for the initial step of anaerobic ethylbenzene degradation, used this compound as a substrate []. This study revealed the enzyme's ability to oxidize non-aromatic hydrocarbons like this compound.

    ANone: Yes, thermolysis studies under Very Low-Pressure Pyrolysis-Mass Spectrometry (VLPP-MS) conditions reveal that this compound primarily isomerizes to 5-methyl-hepta-1,5-diene. This intermediate further decomposes into allyl and 1,2-dimethylallyl radicals, highlighting the compound's thermal decomposition pathways [, ].

    ANone: Yes, studies investigating the circular dichroism (CD) of the this compound system, specifically using (Z)- and (E)-3-ethylidene-5α-cholestanes, revealed the significant contribution of the conformationally rigid this compound unit to the CD spectra [, ].

    ANone: Yes, researchers have explored the use of this compound derivatives in various synthetic endeavors. For instance, (±)-(Z)-2-(3β, 5α-dihydroxy-2-methylenecyclohexylidene) this compound was synthesized as part of efforts towards the synthesis of 1α-hydroxyvitamin D3 [].

    ANone: Yes, the synthesis of optically active 1-t-butyl-4-ethylidenecyclohexane was achieved through a unique pathway involving CO2-elimination from a spirofused β-lactone, showcasing an alternative approach to this specific derivative [, ].

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